molecular formula C23H19N3O4S B4225967 (4-Morpholin-4-yl-3-nitrophenyl)-phenothiazin-10-ylmethanone

(4-Morpholin-4-yl-3-nitrophenyl)-phenothiazin-10-ylmethanone

Cat. No.: B4225967
M. Wt: 433.5 g/mol
InChI Key: FDHYRSOPVZSFEN-UHFFFAOYSA-N
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Description

(4-Morpholin-4-yl-3-nitrophenyl)-phenothiazin-10-ylmethanone is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by the presence of a morpholine ring, a nitrobenzoyl group, and a phenothiazine core. Phenothiazines are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of (4-Morpholin-4-yl-3-nitrophenyl)-phenothiazin-10-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzoyl precursor followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

(4-Morpholin-4-yl-3-nitrophenyl)-phenothiazin-10-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or morpholine ring can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Morpholin-4-yl-3-nitrophenyl)-phenothiazin-10-ylmethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and this compound is explored for similar therapeutic potentials.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Morpholin-4-yl-3-nitrophenyl)-phenothiazin-10-ylmethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to the desired pharmacological effects. The nitro group and morpholine ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity, contributing to its therapeutic effects.

Comparison with Similar Compounds

(4-Morpholin-4-yl-3-nitrophenyl)-phenothiazin-10-ylmethanone can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a similar core structure, the presence of different functional groups, such as the nitrobenzoyl and morpholine in this compound, imparts unique properties and activities. This compound’s distinct chemical structure may result in different pharmacological profiles and applications compared to other phenothiazines.

Properties

IUPAC Name

(4-morpholin-4-yl-3-nitrophenyl)-phenothiazin-10-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c27-23(16-9-10-17(20(15-16)26(28)29)24-11-13-30-14-12-24)25-18-5-1-3-7-21(18)31-22-8-4-2-6-19(22)25/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHYRSOPVZSFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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